molecular formula C7H6N2O2 B020022 (E)-4-(2-Nitrovinyl)pyridine CAS No. 100446-37-5

(E)-4-(2-Nitrovinyl)pyridine

Cat. No.: B020022
CAS No.: 100446-37-5
M. Wt: 150.13 g/mol
InChI Key: MUHDOWRKJXJUNC-UHFFFAOYSA-N
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Description

(E)-4-(2-Nitrovinyl)pyridine is an organic compound characterized by the presence of a nitrovinyl group attached to the fourth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-Nitrovinyl)pyridine typically involves the reaction of 4-pyridinecarboxaldehyde with nitromethane in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-4-(2-Nitrovinyl)pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.

    Substitution: The nitrovinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Specific oxidizing agents, though less common.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Reduction: 4-(2-Aminovinyl)pyridine.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

(E)-4-(2-Nitrovinyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

  • (E)-3-(2-Nitrovinyl)pyridine
  • 2-Fluoro-5-(2-Nitrovinyl)pyridine

Comparison: (E)-4-(2-Nitrovinyl)pyridine is unique due to the position of the nitrovinyl group on the pyridine ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, (E)-3-(2-Nitrovinyl)pyridine has the nitrovinyl group at the third position, which may result in different chemical and biological properties.

Properties

IUPAC Name

4-(2-nitroethenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-9(11)6-3-7-1-4-8-5-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHDOWRKJXJUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351791
Record name 4-(2-nitroethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100446-37-5
Record name 4-(2-nitroethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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